molecular formula C18H25ClN2O4 B5234390 (3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B5234390
M. Wt: 368.9 g/mol
InChI Key: OJFWUWIVIFSBPE-HZPDHXFCSA-N
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Description

(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring substituted with a hydroxyl group and a benzodioxole moiety, which includes a chlorine atom. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with chloroacetic acid under acidic conditions to form the benzodioxole ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via a selective reduction reaction, typically using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzodioxole moiety.

    Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified benzodioxole derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent, due to its interaction with specific biological targets.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure, known for its stimulant effects.

    Amino Acids: Organic compounds that serve as building blocks for proteins.

Uniqueness

(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzodioxole and a piperidine ring. This combination of features is not commonly found in other compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

(3R,4R)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4/c19-14-8-18-17(24-11-25-18)7-12(14)9-20-4-3-15(16(23)10-20)21-5-1-13(22)2-6-21/h7-8,13,15-16,22-23H,1-6,9-11H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWUWIVIFSBPE-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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